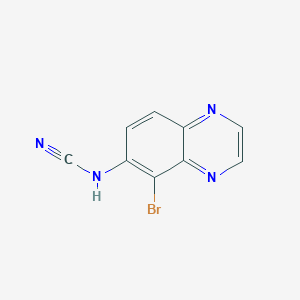![molecular formula C18H25F3N6O5 B1144574 N6-[6-(Trifluoroacetamido)hexyl]adenosine CAS No. 170638-50-3](/img/new.no-structure.jpg)
N6-[6-(Trifluoroacetamido)hexyl]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-[6-(Trifluoroacetamido)hexyl]adenosine is a chemical compound with the molecular formula C18H25F3N6O5 and a molecular weight of 462.42 g/mol. It is an intermediate in the synthesis of N6-(6-Aminohexyl)-FAD, a derivative of Flavine Adenine Dinucleotide (FAD). This compound is notable for its trifluoroacetamido group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-[6-(Trifluoroacetamido)hexyl]adenosine typically involves the reaction of adenosine with a hexylamine derivative that has been modified with a trifluoroacetyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N6-[6-(Trifluoroacetamido)hexyl]adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the trifluoroacetamido group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce a variety of functionalized adenosine compounds.
Aplicaciones Científicas De Investigación
N6-[6-(Trifluoroacetamido)hexyl]adenosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, particularly those involving FAD derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of enzyme modulation and drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N6-[6-(Trifluoroacetamido)hexyl]adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include enzyme inhibition or activation, as well as interactions with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
N6-(6-Aminohexyl)-FAD: A derivative of FAD that shares structural similarities with N6-[6-(Trifluoroacetamido)hexyl]adenosine.
N6-(Trifluoroacetyl)adenosine: Another compound with a trifluoroacetyl group, but lacking the hexyl chain.
Uniqueness
This compound is unique due to its combination of a trifluoroacetamido group and a hexyl chain attached to the adenosine molecule. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
170638-50-3 |
|---|---|
Fórmula molecular |
C18H25F3N6O5 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C18H25F3N6O5/c19-18(20,21)17(31)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(30)12(29)10(7-28)32-16/h8-10,12-13,16,28-30H,1-7H2,(H,23,31)(H,22,24,25)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
YWMMIHNFRFYHNC-XNIJJKJLSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCNC(=O)C(F)(F)F |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCNC(=O)C(F)(F)F |
Sinónimos |
N-[6-[(Trifluoroacetyl)amino]hexyl]adenosine; N-[6-[(2,2,2-Trifluoroacetyl)amino]hexyl]adenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B1144506.png)

![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)

